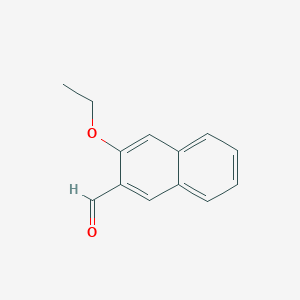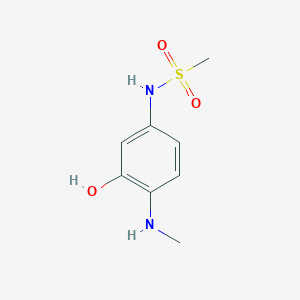
4-Methyl-2-(2-oxo-4-(2-(trifluoromethoxy)phenoxy)pyridin-1(2H)-yl)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-(2-oxo-4-(2-(trifluoromethoxy)phenoxy)pyridin-1(2H)-yl)pentanoic acid is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a trifluoromethoxy group attached to a phenoxy ring, which is further connected to a pyridine ring. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(2-oxo-4-(2-(trifluoromethoxy)phenoxy)pyridin-1(2H)-yl)pentanoic acid typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, various functional groups are introduced through electrophilic or nucleophilic substitution reactions.
Introduction of the Phenoxy Group: The phenoxy group is attached to the pyridine ring using a coupling reaction, such as the Ullmann reaction or Suzuki coupling.
Addition of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced through nucleophilic substitution or other suitable methods.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
4-Methyl-2-(2-oxo-4-(2-(trifluoromethoxy)phenoxy)pyridin-1(2H)-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.
Substitution: Both electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings and other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups like amines or ethers.
科学的研究の応用
4-Methyl-2-(2-oxo-4-(2-(trifluoromethoxy)phenoxy)pyridin-1(2H)-yl)pentanoic acid has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4-Methyl-2-(2-oxo-4-(2-(trifluoromethoxy)phenoxy)pyridin-1(2H)-yl)pentanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, while the pyridine ring may facilitate interactions with aromatic residues in proteins.
類似化合物との比較
Similar Compounds
4-Methyl-2-(2-oxo-4-phenoxypyridin-1(2H)-yl)pentanoic acid: Lacks the trifluoromethoxy group, which may result in different biological activity.
2-(2-Oxo-4-(2-(trifluoromethoxy)phenoxy)pyridin-1(2H)-yl)acetic acid: Similar structure but with an acetic acid group instead of a pentanoic acid group.
Uniqueness
The presence of the trifluoromethoxy group in 4-Methyl-2-(2-oxo-4-(2-(trifluoromethoxy)phenoxy)pyridin-1(2H)-yl)pentanoic acid distinguishes it from similar compounds, potentially enhancing its biological activity and stability. This unique feature makes it a valuable compound for various research applications.
特性
分子式 |
C18H18F3NO5 |
|---|---|
分子量 |
385.3 g/mol |
IUPAC名 |
4-methyl-2-[2-oxo-4-[2-(trifluoromethoxy)phenoxy]pyridin-1-yl]pentanoic acid |
InChI |
InChI=1S/C18H18F3NO5/c1-11(2)9-13(17(24)25)22-8-7-12(10-16(22)23)26-14-5-3-4-6-15(14)27-18(19,20)21/h3-8,10-11,13H,9H2,1-2H3,(H,24,25) |
InChIキー |
SBZYIWBDVWHJBE-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)O)N1C=CC(=CC1=O)OC2=CC=CC=C2OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2R,3R,4S,5R)-2-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B12096929.png)

![tert-Butyl 2-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B12096945.png)

![2,7-Dibromo-9,9-bis[4-(octyloxy)phenyl]-9H-fluorene](/img/structure/B12096964.png)




![2-Oxaspiro[3.5]nonan-6-one](/img/structure/B12096975.png)




